5-ALPHA-ANDROSTANE-ALPHA-NOR-2,17-DIONE
Description
Properties
CAS No. |
1032-12-8 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.43 |
IUPAC Name |
(8R,9S,10R,13S,14S)-5-hydroxy-10,13-dimethyl-1,3,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-2,17-dione |
InChI |
InChI=1S/C19H28O3/c1-17-8-7-15-13(14(17)3-4-16(17)21)6-10-19(22)9-5-12(20)11-18(15,19)2/h13-15,22H,3-11H2,1-2H3/t13-,14-,15-,17-,18+,19?/m0/s1 |
InChI Key |
ROQHSEGXDBGWHX-IWDUHVJHSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4(C3(CC(=O)CC4)C)O |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Route Analysis
Traditional Synthetic Methodologies for 5α-Androstane-A-nor-2,17-dione
Traditional approaches to A-nor steroids typically rely on a multi-step sequence involving oxidative cleavage of the A-ring followed by intramolecular cyclization.
The synthesis generally commences with a readily available 5α-androstane steroid. A common and logical starting material is 5α-androstane-3,17-dione . The initial critical step is the introduction of functionality into the A-ring that facilitates its cleavage. This is often achieved by creating an α,β-unsaturated ketone. For instance, 5α-androstane-3,17-dione can be brominated at the C-2 position, followed by dehydrobromination to yield 5α-androst-1-en-3,17-dione . This introduction of a double bond is a key preparatory step for the subsequent oxidative cleavage.
An alternative precursor could be a 3-hydroxy-5α-androstane derivative, which can be oxidized to the 3-ketone and then subjected to transformations to introduce the required unsaturation for ring cleavage.
Once the unsaturated precursor is obtained, the core of the traditional synthesis involves two main stages: oxidative cleavage and cyclization.
Oxidative Cleavage : The double bond in the A-ring is cleaved to form a seco-dicarboxylic acid (an acid where the ring has been broken). A classic method for this transformation is ozonolysis . Treating the enone with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide) breaks the C1-C2 double bond, yielding a 1,2-seco-dicarboxylic acid.
Cyclization : The resulting seco-acid is then induced to cyclize to form the new five-membered A-ring. A well-established method for this is the Dieckmann condensation , which is an intramolecular reaction of a diester to form a β-keto ester. acs.org Alternatively, the dicarboxylic acid can be converted to its thorium, lead, or barium salt and subjected to pyrolysis. This process, known as the Ruzicka large-ring synthesis, promotes cyclization to form a five-membered ring ketone.
The final step would involve ensuring the ketone at C-17 remains, which might require protection and deprotection steps depending on the reagents used during the A-ring modification.
| Step | Transformation | Typical Reagents | Intermediate/Product |
| 1 | Introduction of Unsaturation | Bromination (Br₂), followed by Dehydrobromination (e.g., Li₂CO₃) | 5α-androst-1-en-3,17-dione |
| 2 | Oxidative Cleavage | Ozonolysis (O₃) followed by oxidative workup (H₂O₂) | 1,2-seco-5α-androstane-1,17-dione-2-oic acid |
| 3 | Esterification | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) | Dimethyl ester of the seco-acid |
| 4 | Cyclization (Dieckmann) | Base (e.g., Sodium methoxide) | A-nor-β-keto ester |
| 5 | Hydrolysis & Decarboxylation | Acid or Base, followed by heating | 5α-Androstane-A-nor-2,17-dione |
Modern Advancements and Optimized Synthesis Techniques
Modern synthetic chemistry offers more efficient and selective methods that can be applied to the synthesis of 5α-Androstane-A-nor-2,17-dione. These advancements often provide higher yields and avoid the use of harsh or toxic reagents.
A contemporary approach, analogous to the synthesis of the pharmaceutical Oxandrolone, involves a sequence of hydroxylation and periodate cleavage. google.commdpi.com Starting from a precursor like 17β-hydroxy-5α-androst-1-en-3-one , a modern synthesis could proceed as follows:
Dihydroxylation : The double bond is first dihydroxylated to form a diol. This can be achieved with high stereoselectivity using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). google.com
Oxidative Cleavage : The resulting 1,2-diol is then cleaved. A mild and efficient reagent for this is sodium metaperiodate (NaIO₄) . google.com This step selectively breaks the C1-C2 bond to form a seco-aldo-acid, which is an intermediate in the formation of 1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid derivatives. google.comchemicalbook.com
Reductive Cyclization : The seco-acid can then be cyclized. This is often accomplished through reduction with a hydride reagent like sodium borohydride (NaBH₄) , which reduces the aldehyde, followed by acid-catalyzed lactonization or other cyclization pathways to form the A-nor-2-one ring structure. google.comchemicalbook.com
These modern methods offer advantages in terms of reaction conditions and selectivity, making them preferable for complex steroid modifications.
Synthesis of Novel Derivatives for Structure-Activity Relationship Studies
To explore the biological potential of 5α-Androstane-A-nor-2,17-dione, novel derivatives are synthesized to conduct structure-activity relationship (SAR) studies. These studies involve systematically modifying the A-ring and D-ring and introducing various functional groups. acs.orgnih.gov
Modifications to the steroidal backbone can provide crucial insights into how the molecule interacts with biological targets.
A-Ring Modifications : With the five-membered A-nor ring established, further modifications can be explored. For instance, the 2-keto group can be used as a handle for further reactions, such as alkylation at the adjacent C-1 or C-3 positions. It can also be reduced to a hydroxyl group, which can then be esterified or etherified to produce a library of related compounds.
D-Ring Modifications : The D-ring, with its ketone at C-17, is a common site for modification in steroid chemistry.
Alkylation : Introduction of alkyl or other groups at the C-16 position can influence receptor binding and metabolic stability.
Spiro-derivatives : The C-17 ketone can be converted into spirocyclic structures, such as spirolactones or spiro-heterocycles. mdpi.comnih.gov For example, reaction with appropriate reagents can form a spiro-lactone ring at C-17, a modification known to impact activity in other steroid series. mdpi.comnih.gov
Fused Rings : Another strategy involves building additional heterocyclic rings fused to the D-ring, such as pyrimidines or pyrazoles, starting from the 17-keto and 16-methylene groups. mdpi.com
Introducing specific functional groups at various positions on the 5α-Androstane-A-nor-2,17-dione scaffold can enhance its utility in research by altering properties like solubility, receptor affinity, and metabolic stability.
At C-17 : The 17-keto group is a prime location for introducing new functionality. It can be converted to:
An oxime , which can then be further alkylated to form oxime ethers. nih.gov
A hydrazone , by reacting it with various hydrazine derivatives to introduce diverse substituents. nih.gov
A 17β-hydroxyl and 17α-substituent through reaction with organometallic reagents (e.g., Grignard or organolithium reagents), a common strategy for creating orally active steroids. nih.gov
At C-2 : The 2-keto group on the A-nor ring can be similarly modified. Reduction to a hydroxyl group allows for the introduction of esters and ethers. It can also be converted into oximes or hydrazones, providing another site for diversification.
Metabolism and Enzymatic Transformations of 5α Androstane α nor 2,17 Dione
Endogenous Formation and Biological Precursors
5α-androstane-3,17-dione, also known as androstanedione, is a naturally occurring steroid hormone. wikipedia.orgnih.gov It is not directly secreted in large amounts but is formed in peripheral tissues from circulating androgen precursors. The primary biological precursors for its synthesis are dehydroepiandrosterone (DHEA) and androstenedione (B190577) (AD). wikipedia.orgnih.gov
In many tissues, DHEA, primarily of adrenal origin, is converted to androstenedione. nih.gov Androstenedione then serves as the immediate precursor for 5α-androstane-3,17-dione. wikipedia.orgnih.gov This conversion is a critical step in what is known as the intracrine production of androgens, where tissues synthesize active hormones locally. nih.gov This pathway is particularly significant in certain physiological and pathological states, such as in castration-resistant prostate cancer (CRPC), where it becomes a major route for the synthesis of potent androgens. nih.gov In female genital skin, the conversion of androstenedione to dihydrotestosterone (B1667394) (DHT) via 5α-androstane-3,17-dione is considered a more significant pathway than the direct conversion from testosterone (B1683101). wikipedia.org
Enzymatic Conversion Pathways
The biotransformation of 5α-androstane-3,17-dione is orchestrated by several families of enzymes that modify its structure at key positions, ultimately determining the androgenic output of a given tissue.
Role of 5α-Reductase Isoenzymes
The formation of 5α-androstane-3,17-dione from androstenedione is catalyzed by the enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase). wikipedia.orgwikipedia.org This enzyme irreversibly reduces the double bond between carbons 4 and 5 in the A-ring of precursor steroids. wikipedia.orgnih.gov There are three known isoenzymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.orgnih.gov
Recent studies, particularly in the context of prostate cancer, have highlighted that androstenedione is a preferred substrate for SRD5A1 over testosterone. nih.gov This suggests that the pathway from androstenedione to 5α-androstane-3,17-dione is a major flux route, rather than the previously assumed conversion of testosterone to DHT. nih.gov Upregulation of SRD5A1 in CRPC tissue enhances this conversion, emphasizing the importance of this pathway in disease progression. nih.gov While all three isoenzymes can catalyze 5α-reduction, their tissue distribution and substrate preferences vary. For instance, SRD5A3 is the most highly expressed isoenzyme in adipose tissue, followed by SRD5A1, whereas SRD5A2 is not expressed. nih.gov
Involvement of 17β-Hydroxysteroid Dehydrogenases
17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a large family of enzymes that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.orgnih.gov In the context of 5α-androstane-3,17-dione metabolism, these enzymes play a crucial role in its conversion to other active and inactive androgens.
Specifically, a reductive 17β-HSD can convert the 17-keto group of 5α-androstane-3,17-dione to a 17β-hydroxyl group, yielding the potent androgen dihydrotestosterone (DHT). nih.gov Conversely, an oxidative 17β-HSD can convert DHT back to 5α-androstane-3,17-dione. wikipedia.org Several isoenzymes of 17β-HSD exist, with varying catalytic preferences (reductive vs. oxidative) and tissue expression. nih.govtaylorandfrancis.com For example, 17β-HSD type 3 is a key enzyme in the formation of testosterone from androstenedione in the testes. nih.gov 17β-HSD type 5, also known as AKR1C3, is highly significant in peripheral tissues for converting 5α-androstane-3,17-dione to DHT. nih.govresearchgate.net
Contributions of Aldo-Keto Reductases (AKR1C family)
The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (which includes AKR1C1, AKR1C2, AKR1C3, and AKR1C4), plays a pivotal role in steroid metabolism. nih.govoup.com These enzymes function as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.gov
AKR1C3, which is also designated as type 5 17β-HSD, is particularly important as it efficiently catalyzes the reduction of the 17-keto group of 5α-androstane-3,17-dione to form DHT. nih.govnih.govnih.gov This reaction is a key step in the "5α-dione pathway," an alternative route to DHT that bypasses testosterone. nih.gov Increased expression of AKR1C3 in CRPC facilitates the conversion of 5α-androstane-3,17-dione to DHT, contributing to sustained androgen receptor signaling. nih.gov Other AKR1C isoforms are more involved in the inactivation of DHT. For example, AKR1C2 primarily converts DHT to the less potent 5α-androstane-3α,17β-diol (3α-diol), while AKR1C1 can form 5α-androstane-3β,17β-diol (3β-diol). nih.govoup.com
Other Biotransforming Enzymes
While 5α-reductases, 17β-HSDs, and AKR1Cs are the primary drivers of 5α-androstane-3,17-dione metabolism, other enzymes contribute to the broader steroidogenic network. For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD) can act on 5α-androstane derivatives. Epiandrosterone can be formed from androstanedione via 3β-hydroxysteroid dehydrogenase. wikipedia.org The metabolic landscape is complex, with numerous enzymes capable of acting on various steroid intermediates, often with overlapping substrate specificities.
Metabolic Fates and Downstream Metabolites
The metabolic fate of 5α-androstane-3,17-dione is critical as it leads to the formation of several biologically significant downstream metabolites. The primary and most potent metabolite is dihydrotestosterone (DHT) , formed by the reduction of the 17-keto group, a reaction primarily catalyzed by AKR1C3. nih.gov
Beyond DHT, 5α-androstane-3,17-dione can be converted to other metabolites. Reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenases leads to the formation of androsterone (5α-androstan-3α-ol-17-one). nih.govwikipedia.org Similarly, reduction by 3β-hydroxysteroid dehydrogenases can produce epiandrosterone (5α-androstan-3β-ol-17-one). nih.govwikipedia.org These metabolites have weaker androgenic activity compared to testosterone and DHT. wikipedia.orgwikipedia.org These C19 steroids can be further metabolized, often through conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body. nih.gov
Data Tables
Table 1: Key Enzymes in the Metabolism of 5α-Androstane-3,17-dione
| Enzyme Family | Specific Enzyme(s) | Primary Function | Precursor | Product |
| 5α-Reductase | SRD5A1, SRD5A2, SRD5A3 | Formation of 5α-steroid backbone | Androstenedione | 5α-androstane-3,17-dione |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | AKR1C3 (Type 5), Type 3 | Reduction of 17-keto group | 5α-androstane-3,17-dione | Dihydrotestosterone (DHT) |
| Aldo-Keto Reductase (AKR1C) | AKR1C3 | Reduction of 17-keto group | 5α-androstane-3,17-dione | Dihydrotestosterone (DHT) |
| 3α-Hydroxysteroid Dehydrogenase | AKR1C family members | Reduction of 3-keto group | 5α-androstane-3,17-dione | Androsterone |
| 3β-Hydroxysteroid Dehydrogenase | AKR1C family members | Reduction of 3-keto group | 5α-androstane-3,17-dione | Epiandrosterone |
Table 2: Metabolic Pathways and Products
| Pathway Name | Key Intermediate | Key Enzymes | Final Potent Androgen |
| "5α-dione Pathway" | 5α-androstane-3,17-dione | SRD5A1, AKR1C3 | Dihydrotestosterone (DHT) |
| Conventional Pathway | Testosterone | 17β-HSD, SRD5A1/2 | Dihydrotestosterone (DHT) |
Formation of Dihydrotestosterone (DHT)
Recent research has illuminated a significant metabolic route for the synthesis of dihydrotestosterone (DHT) that proceeds via 5α-androstane-3,17-dione. This pathway, often termed the "5α-dione pathway," represents an alternative to the conventional pathway where testosterone is the direct precursor to DHT. nih.govpnas.org In this alternative route, androstenedione is first converted to 5α-androstane-3,17-dione, which is then subsequently transformed into DHT. tandfonline.comnih.gov
This 5α-dione pathway has been identified as the predominant mechanism for DHT synthesis in the context of castration-resistant prostate cancer (CRPC). pnas.orgoup.com In these cells, there is a notable upregulation of the steroid 5α-reductase isoenzyme 1 (SRD5A1), which efficiently catalyzes the conversion of androstenedione to 5α-androstane-3,17-dione. pnas.orgamegroups.org Subsequently, enzymes such as aldo-keto reductase 1C3 (AKR1C3) facilitate the reduction of 5α-androstane-3,17-dione to the potent androgen DHT. nih.gov Studies have shown that in CRPC cell lines, the metabolic flux from androstenedione to 5α-androstane-3,17-dione is more rapid and occurs earlier than the conversion of androstenedione to testosterone. pnas.org
| Step | Substrate | Enzyme | Product | Significance |
|---|---|---|---|---|
| 1 | Androstenedione | Steroid 5α-reductase 1 (SRD5A1) | 5α-Androstane-3,17-dione | Rate-limiting step in the 5α-dione pathway, upregulated in CRPC. pnas.orgoup.com |
| 2 | 5α-Androstane-3,17-dione | Aldo-keto reductase 1C3 (AKR1C3) / 17β-Hydroxysteroid dehydrogenase type 5 | Dihydrotestosterone (DHT) | Final conversion to the most potent natural androgen. nih.gov |
Conversion to Androsterone and Androstanediols
The reduction of 5α-androstane-3,17-dione at the C3 position by 3α-hydroxysteroid dehydrogenases, such as AKR1C2, leads to the formation of androsterone. nih.gov Androsterone itself can be further metabolized. For instance, it can be converted to 5α-androstane-3α,17β-diol (a type of androstanediol) through the action of 17β-hydroxysteroid dehydrogenases like AKR1C3. nih.govnih.gov The balance between these different metabolic pathways can modulate the local concentrations of various androgens and their metabolites.
| Metabolite | Enzyme(s) Involved | Metabolic Pathway |
|---|---|---|
| Androsterone | AKR1C2 (3α-hydroxysteroid dehydrogenase) | Reduction at the C3 position. nih.gov |
| 5α-Androstane-3α,17β-diol | AKR1C2 followed by AKR1C3 | Sequential reduction of 5α-androstane-3,17-dione to androsterone, then to androstanediol. nih.govnih.gov |
| 5α-Androstane-3β,17β-diol | Metabolite of DHT | DHT, a product of the 5α-dione pathway, can be converted to this androstanediol. rupahealth.comwikipedia.org |
Intermediacy in Androgen Backdoor Pathways
The term "backdoor pathway" in androgen synthesis refers to routes that produce DHT while bypassing testosterone as an intermediate. wikipedia.org While the 5α-dione pathway is sometimes discussed in this context as it circumvents testosterone, the classic backdoor pathway is generally understood to begin from earlier steroid precursors like 17α-hydroxyprogesterone. nih.govwikipedia.org
In some variations of the backdoor pathway, 5α-androstane-3,17-dione can act as an intermediate. nih.gov For example, one described backdoor route involves the reduction of 5α-androstane-3,17-dione to androsterone by the enzyme AKR1C2. nih.gov This androsterone is then further reduced by AKR1C3 to 5α-androstane-3α,17β-diol, which can subsequently be oxidized to DHT by enzymes like 17βHSD6. nih.govnih.gov This highlights the role of 5α-androstane-3,17-dione as a metabolic branch point that can feed into pathways that ultimately lead to the synthesis of potent androgens without forming testosterone.
Intracrine Steroidogenesis: Contribution within Cellular Environments
Intracrine steroidogenesis is the process by which cells and tissues synthesize active steroid hormones from circulating precursors of lower intrinsic activity. nih.gov The metabolic transformations of 5α-androstane-3,17-dione are a key component of intracrine androgen synthesis, particularly in androgen-sensitive tissues like the prostate. nih.gov
In environments such as castration-resistant prostate cancer, the tumor cells can utilize circulating adrenal androgens like DHEA and androstenedione to locally produce the DHT necessary for their growth and survival. nih.gov The 5α-dione pathway is a critical mechanism in this intracrine process, allowing for the sustained production of DHT even when testicular testosterone production is suppressed. tandfonline.comamegroups.org The expression of the necessary enzymes, including SRD5A1 and AKR1C3, within the cancer cells enables the efficient conversion of precursors through 5α-androstane-3,17-dione to DHT, thereby driving androgen receptor activation and tumor progression. nih.gov This localized synthesis underscores the importance of 5α-androstane-3,17-dione in maintaining an androgenic environment within specific cellular contexts, independent of systemic androgen levels. nih.gov
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the molecular and cellular interactions of the specific chemical compound “5-ALPHA-ANDROSTANE-ALPHA-NOR-2,17-DIONE” as per the requested outline.
Searches for this compound, as well as for the broader class of "A-nor-androstanes," did not yield specific research findings regarding its interaction with androgen receptors, its impact on 5α-reductase and 17β-hydroxysteroid dehydrogenase isoforms, or its modulation of aromatase activity. The available scientific literature focuses on more common androstane (B1237026) derivatives, and the specific data required to populate the sections and subsections of the requested article—including receptor binding affinities and enzymatic modulation mechanisms for this compound—are not present in the search results.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without the necessary foundational research, which does not appear to be available in the public domain.
Molecular and Cellular Interactions of 5α Androstane α nor 2,17 Dione
Interactions with Other Nuclear Receptors
The interaction of steroid hormones and their analogues with nuclear receptors is a critical determinant of their biological activity. This section explores the modulation of the Pregnane X Receptor and Estrogen Receptors by androstane (B1237026) compounds.
Pregnane X Receptor (PXR) Modulation
The Pregnane X Receptor (PXR) is a key nuclear receptor that regulates the metabolism and excretion of a wide variety of xenobiotics and endogenous compounds. While many steroids are known to be PXR ligands, there is currently no specific scientific literature available that details the interaction or modulatory effects of 5α-androstane-α-nor-2,17-dione on the Pregnane X Receptor. Research on other androstane derivatives has shown that they can act as PXR activators, but this cannot be extrapolated to the specific "alpha-nor" structure without direct experimental evidence.
Estrogen Receptor Subtype Interactions (e.g., ERβ)
Research into A-nor-5α-androstane derivatives, a category to which 5α-androstane-α-nor-2,17-dione belongs, has shown surprising interactions with the estrogen receptor (ER). A 1983 study evaluated the relative binding affinities of several A-nor-5α-androstane derivatives for the estrogen receptor. nih.gov Notably, some of these compounds demonstrated a marked interaction with the ER despite lacking the phenolic A-ring typical of classical estrogens. nih.gov
This binding was characteristic of weak estrogens, which can also possess anti-estrogenic potential. The study noted that the relative binding affinity values tended to decrease with increased incubation time and temperature, a feature often seen with compounds that have potential antagonist activity. nih.gov Furthermore, some of the studied A-nor-5α-androstane compounds also showed a degree of interaction with the androgen receptor. nih.gov However, specific data for the 2,17-dione variant was not provided. For other related androstane metabolites, such as 5α-androstane-3β,17β-diol (a metabolite of dihydrotestosterone), studies have shown efficient binding to the estrogen receptor beta (ERβ) subtype. nih.govnih.gov
Protein Binding and Distribution within Biological Systems
The binding of compounds to plasma proteins like serum albumin and alpha-1-acid glycoprotein is a crucial factor in their pharmacokinetics, influencing their distribution, availability to target tissues, and clearance rate.
Interaction with Serum Albumin (HSA)
There is no specific data in the available scientific literature describing the binding interactions between 5α-androstane-α-nor-2,17-dione and Human Serum Albumin (HSA).
Binding to Alpha-1-Acid Glycoprotein (AGP)
Similarly, no research detailing the binding affinity or interaction of 5α-androstane-α-nor-2,17-dione with Alpha-1-Acid Glycoprotein (AGP) is currently available in the scientific literature. AGP is known to primarily bind basic drugs, and its interaction with neutral steroids like androstane derivatives would require specific investigation. nih.gov
In Vitro Cellular Activity and Models
Investigating the effects of a compound in cellular models is essential to understanding its biological function. At present, there are no published in vitro studies that have investigated the cellular activities of 5α-androstane-α-nor-2,17-dione. Research on related compounds, such as 5α-androstane-3β,17β-diol, has shown activity in prostate cancer cell migration assays through an ERβ-dependent mechanism. nih.gov However, these findings are specific to the tested molecule and cannot be directly attributed to 5α-androstane-α-nor-2,17-dione.
Studies in Androgen-Sensitive and Androgen-Insensitive Cell Lines
There is no available research data describing the effects of 5α-Androstane-α-nor-2,17-dione on cell lines with varying androgen receptor (AR) status. Studies on other androstane derivatives often utilize prostate cancer cell lines like LNCaP (androgen-sensitive) and PC-3 or DU-145 (androgen-insensitive) to elucidate mechanisms of action. Such comparative studies are crucial for determining whether a compound's effects are mediated through the AR. Without experimental evidence, any potential interaction of 5α-Androstane-α-nor-2,17-dione with these or other cell lines remains speculative.
Effects on Cellular Proliferation and Differentiation Pathways
The impact of 5α-Androstane-α-nor-2,17-dione on cellular proliferation and differentiation pathways has not been characterized in the scientific literature. Research into other androgens and their metabolites shows complex and often cell-type-specific effects on the cell cycle and the expression of differentiation markers. For instance, while some androgens promote proliferation in AR-positive prostate cancer cells, others may have inhibitory effects or induce differentiation into different cell phenotypes. The specific activity profile of 5α-Androstane-α-nor-2,17-dione in these fundamental cellular processes is currently unknown.
Induction of Autophagy and Apoptosis in Specific Cell Models
No studies have been published that investigate the capacity of 5α-Androstane-α-nor-2,17-dione to induce autophagy or apoptosis in any cell model. The interplay between steroid hormones and programmed cell death is a significant area of cancer research. The activation of apoptotic (Type I programmed cell death) or autophagic (Type II programmed cell death) pathways is a key mechanism for many anti-cancer agents. Whether 5α-Androstane-α-nor-2,17-dione possesses the ability to trigger these cell death cascades has not been experimentally determined.
Structure Activity Relationships Sar and Rational Design Approaches
Influence of Steroid Skeleton Modifications on Biological Activity
The steroid nucleus, a tetracyclic system of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring, serves as the fundamental scaffold. preprints.org Modifications to this core structure, including its stereochemistry and the nature of its functional groups, can dramatically alter its pharmacological profile. mdpi.com
The type and position of functional groups on the androstane (B1237026) skeleton are key to its biological specificity and potency.
C-17 Position : The carbonyl (keto) group at the C-17 position is a common feature in many biologically active androstanes. The C-17 substituent's nature is a major factor in the physiological activity of steroids. rug.nl For instance, 17-oxosteroids (compounds with a ketone at C-17) are often used as starting materials for the synthesis of more complex steroidal molecules. rug.nl Modifications at this position, such as the introduction of different side chains, are a primary strategy for developing new steroid-based drugs with altered activities. researchgate.net
C-2 and C-3 Positions : The subject compound is a 2,17-dione, meaning it has a second ketone group, but it is also an "A-nor" steroid, specifically an "alpha-nor-2" derivative. This indicates that the carbon atom at the C-2 position has been removed from the A-ring. britannica.com Such a modification significantly alters the shape and electronic properties of the A-ring. preprints.org In other steroid series, the introduction of heteroatoms (like oxygen) or specific functional groups at the C-2 and C-3 positions has been shown to enhance anabolic activity. researchgate.net The absence of a C-3 carbonyl group, which is present in the related and well-studied 5α-androstane-3,17-dione, further distinguishes the target compound's SAR profile. Studies on related compounds have shown that the C-3 carbonyl group is not always essential for certain activities, such as aromatase inhibition. nih.gov
The following table summarizes the general influence of functional groups on the androstane skeleton based on related compounds.
| Position | Functional Group | General Impact on Biological Activity |
| C-2 | Removal of Carbon (nor-steroid) | Alters A-ring conformation, potentially changing receptor binding and specificity. preprints.org |
| Oxygen substitution | Can increase anabolic activity in some synthetic steroids. researchgate.net | |
| C-3 | Carbonyl (ketone) | Often important for androgenic activity, but not essential for all enzyme inhibition. nih.gov |
| C-17 | Carbonyl (ketone) | Critical for the activity of many androstanes and serves as a key site for synthetic modification. rug.nlresearchgate.net |
| C-11 | Hydroxyl vs. Keto | Interconversion between 11β-hydroxyl and 11-keto groups significantly affects glucocorticoid activity and molecular flexibility. nih.govnih.gov |
Impact of A-Ring and D-Ring Substitutions
Modifications to the A and D rings of the steroid nucleus are a common strategy in medicinal chemistry to fine-tune biological activity.
D-Ring Modifications : The five-membered D-ring's structure is also critical for biological activity. Studies on aromatase inhibitors derived from the androstane scaffold have demonstrated that the D-ring structure is critical for binding to the enzyme's active site. nih.gov Even subtle changes, such as expanding the D-ring into a six-membered lactone (as in testolactone), can significantly decrease inhibitory potency, highlighting the specific structural requirements for interaction. nih.gov Molecular dynamics simulations have shown that in some steroid-protein complexes, the C and D rings are more tightly anchored through hydrophobic interactions, while the A-ring may exhibit more mobility. acs.org
| Ring Modification | Example | Consequence on Structure & Activity |
| A-Ring Contraction | A-nor-steroids | Alters molecular shape and properties, leading to changes in biological activity. preprints.org |
| A-Ring Aromatization | Estrogens (e.g., Estradiol) | Confers estrogenic activity. mdpi.com |
| D-Ring Expansion | Testolactone (δ-lactone D-ring) | Can decrease binding affinity to enzymes like aromatase compared to the original cyclopentanone (B42830) D-ring. nih.gov |
| D-Ring immobility | Anchoring in receptor pocket | Hydrophobic interactions often stabilize the C and D rings within the binding site. acs.org |
Computational Modeling and Quantum Mechanical Insights into Reactivity
Modern drug design increasingly relies on computational methods to predict the properties and interactions of molecules before their synthesis. Quantum mechanics (QM) and molecular modeling provide powerful tools for understanding steroid reactivity. nih.gov
Computational studies, including quantum mechanical models like AM1, can be used to calculate structure-based properties of steroids and correlate them with experimental data. researchgate.net These models can provide insights into the electronic structure, molecular orbitals, and potential energy surfaces, which are fundamental to a molecule's reactivity. acs.org For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) models can identify molecular features, such as polarizability and electronegativity, that are associated with high anticancer potential in steroidal compounds. mdpi.com
Molecular dynamics simulations can further elucidate how a steroid ligand binds to its target receptor. nih.gov These simulations can reveal the stability of the ligand-receptor complex, identify key amino acid interactions, and explain how subtle structural changes in the steroid affect its binding mode and functional outcome (agonist vs. antagonist). acs.orgnih.gov Such computational approaches are invaluable for rationalizing experimental results and guiding the design of new derivatives with improved properties. nih.gov
Development of Selective Enzyme Modulators and Receptor Ligands
The androstane skeleton is a versatile scaffold for the development of selective modulators of enzymes and receptors. researchgate.netnih.gov By strategically modifying the core structure, medicinal chemists can design compounds that target specific biological pathways.
Selective Enzyme Modulators : A prominent example is the development of aromatase inhibitors for breast cancer treatment. By modifying the androstane structure, researchers have created potent and selective inhibitors that block estrogen synthesis. nih.gov The design process involves optimizing the steroid's shape and functional groups to fit precisely into the aromatase active site.
Selective Receptor Ligands : The androstane framework is also the basis for developing Selective Androgen Receptor Modulators (SARMs). nih.gov SARMs are designed to exhibit tissue-selective activity, providing anabolic benefits in muscle and bone while having minimal androgenic effects in other tissues. nih.gov Similarly, the steroid scaffold has been used to create Selective Estrogen Receptor Modulators (SERMs), which can act as either agonists or antagonists depending on the target tissue. nih.govnih.gov The development of such selective ligands often involves adding bulky or specific side chains to the steroid nucleus to modulate its interaction with the receptor and downstream coregulator proteins. nih.gov
The compound 5-alpha-androstane-alpha-nor-2,17-dione, with its unique A-nor structure, represents a potentially novel scaffold. While its specific activities are not widely documented, the principles of SAR suggest that its distinct conformation could be exploited for the rational design of new selective modulators.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are fundamental for the separation, identification, and quantification of 5-alpha-androstane-alpha-nor-2,17-dione from complex biological matrices. The choice of technique often depends on the specific research question, the required sensitivity, and the nature of the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods
Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive counterpart, tandem mass spectrometry (LC-MS/MS), are powerful tools for the analysis of steroids, including androstane (B1237026) derivatives. These methods offer high specificity and sensitivity, allowing for the detection and quantification of low concentrations of the compound and its metabolites.
For the analysis of androgenic and estrogenic steroids, a common approach involves using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. The chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) fluoride) and an organic solvent (such as methanol (B129727) or acetonitrile). This gradient allows for the effective separation of various steroid isomers.
Table 1: Illustrative LC-MS/MS Parameters for Androgen Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724)/Methanol mixture |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
This table presents a generalized set of parameters. Method optimization for this compound would be required.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the comprehensive profiling of steroids. It is particularly valuable for separating and identifying isomeric compounds. Prior to analysis, steroids, including ketones like this compound, typically require a derivatization step to increase their volatility and thermal stability. This often involves the formation of trimethylsilyl (B98337) (TMS) ethers from hydroxyl groups and methoxime derivatives from keto groups.
The separation is commonly performed on a capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, which can withstand the high temperatures needed to elute high-molecular-weight steroids. The mass spectrometer, operating in electron ionization (EI) mode, generates characteristic fragmentation patterns that serve as a fingerprint for compound identification.
Table 2: General GC-MS Parameters for Steroid Analysis
| Parameter | Typical Setting |
|---|---|
| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | Temperature gradient, e.g., starting at 150°C, ramping to 320°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection | Selected Ion Monitoring (SIM) or Full Scan |
Specific derivatization and temperature programs would need to be optimized for this compound.
High-Performance Liquid Chromatography (HPLC) for Metabolite Separation
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation and purification of steroid metabolites prior to their identification by other methods, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. It can also be used for quantification when coupled with a suitable detector, such as an ultraviolet (UV) detector, although this is less specific than MS.
Reversed-phase HPLC with a C18 column is the most common mode for steroid separation. The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile and/or methanol. Isocratic or gradient elution can be employed to achieve the desired separation of metabolites with varying polarities.
Immunoassay-Based Detection Systems (e.g., Radioimmunoassay for Research)
Immunoassays offer a high-throughput and often cost-effective method for the detection and quantification of specific steroids or groups of structurally related compounds. Radioimmunoassay (RIA) is a classic immunoassay technique that has been widely used in steroid research.
RIA is based on the principle of competitive binding, where a radiolabeled version of the steroid of interest competes with the unlabeled steroid in a sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled steroid in the sample. While highly sensitive, the specificity of immunoassays can be a limitation due to potential cross-reactivity with other structurally similar steroids. Therefore, results from immunoassays are often confirmed using a more specific method like LC-MS/MS, especially in research applications.
In Vitro Enzymatic Assay Systems for Activity Determination
In vitro enzymatic assays are crucial for characterizing the biochemical activity of compounds like this compound and understanding their interactions with steroid-metabolizing enzymes. These assays typically use purified enzymes or subcellular fractions (like liver microsomes or S9 fractions) that contain a mixture of metabolic enzymes.
Substrate Conversion Assays
Substrate conversion assays are designed to determine if a compound is a substrate for a particular enzyme or enzymatic pathway. In the context of this compound, these assays would involve incubating the compound with a source of metabolic enzymes, such as human liver S9 fractions, and cofactors like NADPH.
Following the incubation period, the reaction mixture is analyzed using chromatographic techniques like LC-MS or GC-MS to identify and quantify the metabolites formed. This approach can reveal whether this compound is metabolized through pathways such as hydroxylation or reduction of its keto groups. The rate of metabolite formation can also be measured to determine kinetic parameters of the enzymatic reaction. Such studies are vital for predicting the metabolic fate of the compound in a biological system.
Inhibitor Screening Methodologies
The evaluation of a compound's potential to inhibit specific enzymes is a cornerstone of pharmacological research. For a steroid derivative like this compound, inhibitor screening assays would be crucial to determine its biological activity, for instance, against enzymes involved in steroid metabolism such as 5α-reductase or various cytochrome P450 enzymes. These screening methods are broadly categorized into enzyme-based assays and cell-based assays.
Enzyme-Based Assays: These in vitro assays directly measure the effect of a test compound on the activity of a purified or isolated enzyme. A typical approach involves incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods. For steroid-metabolizing enzymes, radiolabeled substrates are frequently used, and the metabolic products are separated by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the degree of inhibition.
A hypothetical enzyme inhibition study for this compound against 5α-reductase could generate data as illustrated in the table below.
| Concentration of this compound (nM) | Enzyme Activity (% of Control) | % Inhibition |
| 1 | 95.2 | 4.8 |
| 10 | 81.5 | 18.5 |
| 50 | 52.3 | 47.7 |
| 100 | 28.9 | 71.1 |
| 500 | 10.1 | 89.9 |
This table is illustrative and does not represent actual experimental data.
Cell-Based Assays: These assays provide a more physiologically relevant context by assessing the inhibitory effect of a compound within a living cell. For a compound with potential androgenic or anti-androgenic activity, cell lines genetically engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter are commonly used. molaid.com A decrease in reporter gene expression in the presence of an androgen and the test compound would indicate antagonistic activity.
Radioreceptor Assays for Ligand Binding Studies
Radioreceptor assays are the gold standard for determining the binding affinity of a ligand for a specific receptor. In the context of this compound, these assays would be essential to quantify its interaction with steroid receptors, such as the androgen receptor (AR).
The fundamental principle of a competitive radioligand binding assay involves incubating a source of the receptor (e.g., cell homogenates containing the AR) with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., ³H-dihydrotestosterone) and varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki), a measure of binding affinity, can be calculated.
The results of such an assay would typically be presented in a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined.
A hypothetical dataset for a radioreceptor assay for this compound is shown below.
| Concentration of this compound (nM) | Specific Binding of ³H-DHT (cpm) | % Inhibition |
| 0.1 | 1500 | 0 |
| 1 | 1350 | 10 |
| 10 | 975 | 35 |
| 100 | 525 | 65 |
| 1000 | 150 | 90 |
This table is illustrative and does not represent actual experimental data.
Sample Preparation Strategies for Biological Matrices in Research (e.g., cell homogenates, tissue extracts)
The accurate analysis of steroids from biological samples is critically dependent on the sample preparation method, which aims to extract the analyte of interest, remove interfering substances, and concentrate the sample. For the analysis of this compound in research samples like cell homogenates or tissue extracts, several strategies would be applicable.
Liquid-Liquid Extraction (LLE): This is a classic method for separating steroids from aqueous biological matrices. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial and depends on the polarity of the steroid. For a relatively nonpolar steroid like an androstane derivative, solvents such as diethyl ether, hexane, or ethyl acetate (B1210297) would be suitable.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample cleanup and concentration. The sample is passed through a solid sorbent bed that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a different solvent. For steroid analysis, C18 (octadecyl) bonded silica (B1680970) is a common sorbent choice.
Protein Precipitation: For samples with high protein content, such as cell lysates or plasma, an initial protein precipitation step is often necessary. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, which denatures and precipitates the proteins, leaving the steroid in the supernatant for further analysis.
A general workflow for the extraction of a steroid like this compound from tissue for research analysis would be as follows:
Homogenization of the tissue in a suitable buffer.
Extraction of the homogenate with an organic solvent (LLE) or passing it through an SPE cartridge.
Evaporation of the solvent.
Reconstitution of the dried extract in a solvent compatible with the downstream analytical instrument, such as an HPLC or gas chromatography-mass spectrometry (GC-MS) system.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-α-androstane derivatives in laboratory settings?
- Methodological Answer : Follow guidelines for steroidal compounds, including:
- Use of N95/P1 respirators and gloves to minimize inhalation or dermal exposure .
- Storage in dry, ventilated areas at -20°C for long-term stability .
- Avoidance of strong acids/bases to prevent decomposition .
- Immediate decontamination of spills with ethanol or water mist to mitigate aerosol formation .
Q. How can researchers characterize the purity and structural identity of 5-α-androstane-α-nor-2,17-dione?
- Methodological Answer : Combine analytical techniques:
-
Mass Spectrometry (Exact Mass: 286.1933) and NMR for molecular confirmation .
-
SMILES/InChI strings for computational validation of stereochemistry (e.g.,
C[C@]12CC[C@H]3…for backbone confirmation) .Characterization Parameter Value Method Molecular Formula C₁₉H₂₆O₂ HPLC, MS Molecular Weight 286.41 g/mol Mass Spectrometry Storage Conditions -20°C, inert atmosphere Stability studies
Q. What synthetic pathways are documented for androstane derivatives, and how are yields optimized?
- Methodological Answer :
- Hydrazone Formation : React 5α-androstane-3,17-dione with m-bromo/nitrobenzoic acid hydrazides under anhydrous conditions to produce anti-TB derivatives (e.g., 70-80% yield via reflux in ethanol) .
- Microbial Modification : Use Mycobacterium fortuitum with 3-ketosteroid-Δ1-dehydrogenase deficiency to block side reactions during phytosterol bioconversion .
Advanced Research Questions
Q. How do structural modifications (e.g., nor-alkylation, halogenation) influence the pharmacological activity of 5-α-androstane derivatives?
- Methodological Answer :
- Anti-TB Activity : Bromo-substituted hydrazones show enhanced Mycobacterium tuberculosis inhibition (IC₅₀ < 10 µM) compared to nitro derivatives, likely due to halogen-mediated membrane disruption .
- Steric Effects : Nor-alkylation at C2 reduces androgen receptor binding affinity by ~40%, as shown in comparative docking studies with 5α-dihydrotestosterone .
Q. What microbial systems are effective for androstane biosynthesis, and how can metabolic bottlenecks be addressed?
- Methodological Answer :
- Key Systems : Mycobacterium fortuitum achieves 9α-hydroxy-4-androstene-3,17-dione production via phytosterol side-chain cleavage. Knockout of ksdD (3-ketosteroid-Δ1-dehydrogenase) prevents Δ¹-dehydrogenation, increasing yield by 2.5-fold .
- Multi-Gene Regulation : Overexpress fadA5 (thiolase) and hsaC (oxygenase) to enhance sterol uptake and catabolism .
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values for anti-cancer assays)?
- Methodological Answer :
- Standardization : Use reference standards (e.g., Cayman Chemical’s 5-androstenediol) to calibrate assays and ensure batch consistency .
- Data Validation : Apply Cronbach’s alpha (>0.7 threshold) to assess internal consistency in replicate experiments .
- Meta-Analysis : Compare cell lines (e.g., MCF-7 vs. HepG2) and solvent systems (DMSO vs. ethanol) to identify confounding variables .
Q. What regulatory considerations apply to androstane derivatives in international research?
- Methodological Answer :
- Controlled Substances : 5-androstenedione is listed under Schedule III in New York State (N.Y. Public Health Law §3306), requiring DEA licensing for possession .
- Ethical Compliance : Multi-site studies must designate a principal investigator (PI) to coordinate site-specific ethics approvals and data standardization .
Methodological Best Practices
- Experimental Design : Align research questions with ANOVA frameworks (e.g., "How does solvent polarity affect crystallization yield?") to ensure statistically valid comparisons .
- Data Reporting : Include IUPAC names, CAS numbers, and stereochemical descriptors (e.g., 5α vs. 5β) to avoid ambiguity in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
